REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])=O)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[NH2:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12]
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Name
|
|
Quantity
|
3.8 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 8 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off azeotropically with toluene three times
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Type
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ADDITION
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Details
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To the reaction mixture, an aqueous sodium hydrogencarbonate solution was added
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column chromatography (hexane:AcOEt=5:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |